1-Nitroso-2-naphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitrosonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAOOTNFFAQIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059622, DTXSID30876194 | |
| Record name | 2-Naphthalenol, 1-nitroso- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Naphthalenedione, 1-oxime | |
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Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown solid; [Merck Index] Brown powder; [Alfa Aesar MSDS] | |
| Record name | 1-Nitroso-2-naphthol | |
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Vapor Pressure |
0.0000911 [mmHg] | |
| Record name | 1-Nitroso-2-naphthol | |
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CAS No. |
131-91-9, 2636-79-5 | |
| Record name | 1-Nitroso-2-naphthol | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Nitroso-2-naphthol | |
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| Record name | 1, 1-oxime | |
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| Record name | 1-Nitroso-2-naphthol | |
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| Record name | 2-Naphthalenol, 1-nitroso- | |
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| Record name | 1,2-Naphthalenedione, 1-oxime | |
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| Record name | 1-nitroso-2-naphthol | |
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| Record name | 1-NITROSO-2-NAPHTHOL | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction is typically carried out in an acidic aqueous medium, where sodium nitrite (NaNO₂) reacts with hydrochloric acid (HCl) to generate nitrous acid in situ:
The nitroso group preferentially coordinates to the aromatic ring due to the activating effect of the hydroxyl group, directing substitution to the 1-position.
Procedure and Conditions
Table 1: Typical Conditions for Classical Nitrosation
| Parameter | Specification |
|---|---|
| Molar Ratio (2-Naphthol:NaNO₂) | 1:1.1 |
| Reaction Temperature | 0–10°C |
| Solvent | Aqueous HCl (10–15%) |
| Yield | 70–85% (literature estimate) |
This method, while straightforward, faces challenges in controlling exothermic side reactions and achieving high purity due to the formation of byproducts like 2-nitronaphthol.
Acid-Catalyzed Nitrosation with pH Control
Industrial protocols often refine the classical method by incorporating precise pH control and catalytic additives. A patented approach (US3338937A) demonstrates enhanced yield and reproducibility through staged pH adjustment.
Optimized Protocol
-
Alkaline Dissolution : 2-Naphthol is dissolved in aqueous sodium hydroxide (pH 10–12).
-
Nitrosation : Sodium nitrite and HCl are added gradually to maintain pH < 4.5, ensuring slow release of HNO₂.
-
Post-Nitrosation Adjustments : The pH is raised to 4.7–8.5 using NaOH or buffers (e.g., sodium phosphate) to stabilize the product.
Role of Additives
Table 2: Industrial-Scale Nitrosation Parameters
| Parameter | Specification |
|---|---|
| pH During Reaction | <4.5 (initial), 4.7–8.5 (final) |
| Temperature | 0–10°C |
| Additives | Sodium phosphate buffer |
| Yield | 90–95% |
This method mitigates thermal decomposition risks by maintaining low temperatures and avoids over-acidification, which can lead to nitroso group hydrolysis.
Chelation-Assisted Synthesis
The integration of metal chelation during synthesis, as described in CN105669463A, offers a unique pathway to improve product stability and purity. While primarily designed for derivative synthesis, this method provides insights into stabilizing this compound during preparation.
Procedure Overview
-
Reagent Mixing : 2-Naphthol, hydrazine hydrate, FeCl₃·6H₂O, and surfactants (e.g., tetrabutylammonium bromide) are combined in water.
-
Reductive Nitrosation : Hydrazine acts as a reducing agent, facilitating nitroso group incorporation while suppressing oxidation byproducts.
-
Isolation : The product is precipitated by adjusting pH to 5–6 and filtered.
Advantages and Limitations
-
Advantages :
-
Limitations :
-
Requires strict control of stoichiometry.
-
Limited scalability due to surfactant costs.
-
Thermal and Stability Considerations
This compound exhibits thermal instability, with exothermic decomposition initiating at 129–155°C. Key findings from thermogravimetric analysis (TGA/DSC-FTIR):
Decomposition Pathways
Impact of Alkaline Conditions
Sodium hydroxide accelerates decomposition at elevated temperatures, necessitating pH-neutral workup conditions.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Classical Nitrosation | 70–85% | Moderate | High | Low |
| pH-Controlled | 90–95% | High | High | Moderate |
| Chelation-Assisted | 99.5% | Very High | Low | High |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
1-Nitroso-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-nitro-2-naphthol.
Reduction: It can be reduced to form 2-naphthol.
Substitution: Electrophilic attack occurs characteristically at the 1-position, as indicated by nitrosylation to give this compound.
Common reagents used in these reactions include nitrous acid for nitrosylation and various oxidizing and reducing agents for other transformations. The major products formed from these reactions include 1-nitro-2-naphthol and 2-naphthol .
Scientific Research Applications
Analytical Chemistry
Indicator and Reagent:
1-Nitroso-2-naphthol serves as a reagent in analytical chemistry, particularly in colorimetric assays. It forms colored complexes with metal ions, which can be quantitatively analyzed. For example, it reacts with iron(II) and cobalt(II) to produce intensely colored complexes, facilitating the detection of these metals in various samples .
Table 1: Metal Complexes Formed with this compound
| Metal Ion | Color of Complex | Application |
|---|---|---|
| Iron(II) | Deep Blue | Water analysis |
| Cobalt(II) | Purple | Soil testing |
Environmental Applications
Heavy Metal Removal:
this compound has been employed for the removal and preconcentration of heavy metals such as lead (Pb), copper (Cu), and chromium (Cr) from wastewater and drinking water. Its chelating properties allow it to bind with these metals effectively, making it a valuable tool in environmental remediation .
Case Study: Water Treatment
In a study conducted on wastewater treatment processes, this compound was used to reduce Pb(II) concentrations significantly. The results indicated that using this compound led to a reduction of Pb(II) levels below the permissible limits set by environmental regulations.
Synthesis and Material Science
Copper-Mediated Reactions:
Recent research highlights the use of this compound in copper-mediated iodination reactions. This process not only produces iodinated derivatives but also demonstrates the compound's potential as a ligand in metal complexation . The synthesized products have applications in organic synthesis and material science.
Table 2: Summary of Iodination Reaction Outcomes
| Reaction Conditions | Product Yield (%) | Notes |
|---|---|---|
| Cu(OAc)₂·H₂O + I₂ | 38 | Optimal conditions identified |
| CuCl₂ + I₂ | Variable | Requires further optimization |
Thermal Stability Studies
Thermal Decomposition:
Research has shown that this compound exhibits thermal instability, leading to decomposition at elevated temperatures. Studies utilizing thermogravimetric analysis (TGA) reveal that the decomposition starts between 129°C and 155°C, which is crucial for handling and storage considerations . Understanding these thermal properties is essential for applications where heat exposure is a factor.
Biological Implications
Potential Carcinogenic Effects:
While this compound has beneficial applications, it is also essential to consider its potential carcinogenic effects as part of the N-nitroso compound family. Studies have investigated its role in biological systems and its association with gastric cancer risk, highlighting the need for careful monitoring in environments where exposure may occur .
Mechanism of Action
The mechanism by which 1-Nitroso-2-naphthol exerts its effects involves its ability to form complexes with metal ions. The deep colors of these complexes result from the delocalized bonding within each five-membered chelate ring . These species can be classified as nitroso complexes, which are known for their stability and unique electronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chelating Efficiency and Selectivity
NN is compared with structurally related nitroso compounds (e.g., nitrosoresorcinol, alizarin) and classical chelators like 1-(2-pyridylazo)-2-naphthol (PAN).
- NN vs. Nitrosoresorcinol: Both exhibit selectivity for Fe³⁺ and Cu²⁺, but NN operates effectively in highly acidic conditions (pH < 2), making it suitable for separating Fe³⁺ from Ti⁴⁺ and Al³⁺ in mineralogical samples .
- NN vs. Alizarin : Alizarin shows higher affinity for Pb²⁺ at neutral pH, while NN excels in acidic media for Fe³⁺ .
Thermal Stability and Decomposition
NN’s thermal behavior is contrasted with nitrosobenzene and 2-nitroso-1-naphthol:
- NN’s low activation energy (83.3 kJ/mol) and sensitivity to NaOH highlight its instability compared to nitrosobenzene .
Antibacterial Activity of Metal Complexes
NN-metal complexes are compared with those of 8-hydroxyquinoline and L-phenylalanine:
| Complex | Metal Ions | Antibacterial Efficacy | Reference |
|---|---|---|---|
| NN-Cu²⁺ | Cu²⁺ | High against E. coli, S. aureus | |
| 8-Hydroxyquinoline-Fe³⁺ | Fe³⁺ | Moderate | |
| L-Phenylalanine-Zn²⁺ | Zn²⁺ | Low to moderate |
- NN-Cu²⁺ complexes show superior activity due to synergistic effects between the nitroso group and metal ion .
Spectroscopic Signatures
FT-IR and NMR data for NN vs. 2-nitroso-1-naphthol:
| Compound | FT-IR Peaks (cm⁻¹) | ¹³C NMR Shifts (ppm) | Reference |
|---|---|---|---|
| This compound | 1155 (C-NO), 1554 (N-O) | 110–150 (aromatic carbons) | |
| 2-Nitroso-1-naphthol | 1180 (C-NO), 1600 (N-O) | 105–145 (aromatic carbons) |
- NN’s lower N-O stretching frequency (1554 cm⁻¹) suggests weaker bonding compared to 2-nitroso-1-naphthol .
Biological Activity
1-Nitroso-2-naphthol (1N2N) is an organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial properties, potential carcinogenicity, and applications in chelation processes.
This compound is characterized by its nitroso group (-NO) attached to the naphthol structure. The synthesis of this compound typically involves the reaction of 2-naphthol with nitrous acid or other nitrosating agents. Various methods have been explored to enhance its stability and functionalization for specific applications, including immobilization onto silica gels for chelation purposes .
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly when complexed with transition metals. A study reported the synthesis of mixed ligand complexes using lanthanum (La(III)) and cerium (Ce(III)) ions with this compound and amino acids. These complexes showed potent antibacterial activity against various Gram-negative and Gram-positive bacteria, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Corynebacterium diphtheriae .
Table 1: Antibacterial Activity of Metal Complexes Derived from this compound
| Complex Type | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| La(III)-1N2N Complex | E. coli | 18 |
| Ce(III)-1N2N Complex | S. aureus | 20 |
| Mixed Ligand Complex | S. typhi | 15 |
| Mixed Ligand Complex | C. diphtheriae | 17 |
Carcinogenic Potential
While this compound has useful applications, it is also associated with potential carcinogenic effects due to its classification as a nitroso compound. Studies have indicated that exposure to certain N-nitroso compounds can lead to increased cancer risk, particularly in the gastrointestinal tract . A notable study investigated the effects of proton pump inhibitors on the concentration of nitroso compounds in gastric juice, highlighting the relevance of dietary intake and microbial activity in the formation of carcinogenic N-nitroso compounds .
Chelation Applications
Recent advancements have explored the use of this compound in chelation processes. For instance, immobilizing this compound onto silica gel has been shown to create effective chelating resins for metal ion extraction from solutions. This application is particularly valuable in environmental remediation and analytical chemistry . The synthesized chelating agents demonstrated improved selectivity and efficiency in capturing metal ions compared to their non-functionalized counterparts.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of La(III)-1N2N complexes against common bacterial strains. The results indicated a dose-dependent response in antibacterial activity, with higher concentrations leading to larger zones of inhibition. This study underscores the potential for developing new antibacterial agents based on metal-ligand complexes involving this compound.
Case Study 2: Carcinogenic Risk Assessment
A clinical study assessed the levels of N-nitroso compounds in patients undergoing treatment with proton pump inhibitors. The findings suggested that while there was an increase in gastric bacterial proliferation, there was no significant rise in N-nitroso compound concentrations compared to controls. This research contributes to understanding the dietary implications and health risks associated with nitroso compounds .
Q & A
Q. What are the standard synthetic protocols for preparing 1-nitroso-2-naphthol, and how can reaction conditions be optimized?
- Methodological Answer : this compound is synthesized via condensation of tyramine with this compound in the presence of nitric acid, followed by oxidation and ring closure . For controlled crystallization, the reaction mixture is cooled to 5°C in an ice bath with vigorous stirring to ensure fine particle distribution . Key parameters for optimization include temperature (maintained below 10°C during nitrosation), stoichiometric ratios (e.g., 1:1 molar ratio of nitrite to precursor), and pH control (acidic conditions using sulfuric acid). Post-synthesis purification involves filtration and washing with sodium chloride solution to remove unreacted reagents .
Q. How is this compound characterized, and what analytical techniques validate its purity?
- Methodological Answer : Characterization includes:
- Melting point : 106–110°C (validate using differential scanning calorimetry) .
- Spectroscopy : IR spectroscopy identifies nitroso (-NO) and hydroxyl (-OH) functional groups, while UV-Vis confirms π→π* transitions in the aromatic system .
- Elemental analysis : Verify %C, %H, and %N against theoretical values (C₁₀H₇NO₂: C 65.58%, H 3.85%, N 7.65%) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, ensuring no residual tyramine or nitrite .
Q. What are the primary applications of this compound in analytical chemistry?
- Methodological Answer :
- Fluorometric assays : Reacts with tyrosine, homovanillic acid, and 5-hydroxyindoles to form fluorescent derivatives. For plasma tyrosine quantification, mix 100 µL plasma with this compound (0.1% in ethanol) and nitric acid (3 M), incubate at 37°C for 30 min, and measure fluorescence at λₑₓ/λₑₘ = 460/550 nm .
- Metal chelation : Forms complexes with Co(II), Cu(II), and Pb(II). For Co(II) detection, adjust pH to 5–6, add this compound (0.1% in acetic acid), and extract with isoamyl acetate for spectrophotometric analysis at 530 nm .
Advanced Research Questions
Q. How does this compound function in electrochemical studies, such as dye-sensitized solar cells (DSSCs)?
- Methodological Answer : As a ligand in azo dye complexes, this compound enhances electron transfer in DSSCs. Synthesize the dye by coupling with 2-nitroso-1-naphthol under acidic conditions. Electrochemical impedance spectroscopy (EIS) reveals charge-transfer resistance (R_ct) values < 50 Ω·cm², while UV-Vis shows broad absorption in the 400–600 nm range. Optimal photovoltaic efficiency (η = 6.2%) is achieved with TiO₂ photoanodes sensitized for 24 hours .
Q. What biodegradation pathways exist for this compound, and how can microbial strains be leveraged for environmental remediation?
- Methodological Answer : Pseudomonas putida strain CUGB-JL11 degrades this compound via hydroxylation and ring cleavage. Under optimal conditions (30°C, pH 7, 40 mg/L substrate), 81% degradation occurs in 5 days. GC-MS identifies intermediates like 2-naphthol and catechol. Scale-up requires biofilm reactors with immobilized cells and aeration rates > 1.5 L/min .
Q. How can computational methods predict the electronic and structural properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute dihedral angles (e.g., C1-N-O = 175.2°) . HOMO-LUMO gaps (~3.2 eV) correlate with UV-Vis absorption. Molecular dynamics simulations (AMBER force field) model interactions with metal ions, showing preferential binding to Co(II) (ΔG = −28.5 kJ/mol) over Cu(II) .
Q. What strategies improve the stability of this compound in aqueous solutions for long-term studies?
- Methodological Answer :
- Light sensitivity : Store in amber glass bottles under N₂ atmosphere .
- pH stability : Prepare fresh solutions in 50% acetic acid (pH 2–3) to prevent nitroso group decomposition .
- Surfactant stabilization : Add 0.1% Triton X-100 to micellar solutions, enhancing solubility and reducing photodegradation by 40% .
Tables for Key Data
Q. Table 1: Optimal Conditions for Co(II) Extraction Using this compound
| Parameter | Value | Reference |
|---|---|---|
| pH | 5.0–6.0 | |
| Ligand concentration | 0.1% (w/v) in acetic acid | |
| Extraction solvent | Isoamyl acetate | |
| Detection limit | 6.9 ng/mL (FAAS) |
Q. Table 2: Photovoltaic Performance of this compound-Based Dyes
| Dye Component | Jₛc (mA/cm²) | Vₒc (V) | FF (%) | η (%) | Reference |
|---|---|---|---|---|---|
| 2-Nitroso-1-naphthol | 14.2 | 0.68 | 72 | 6.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
